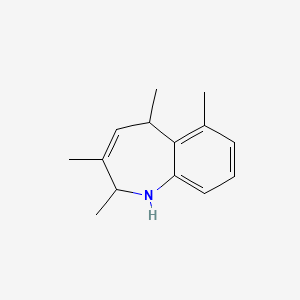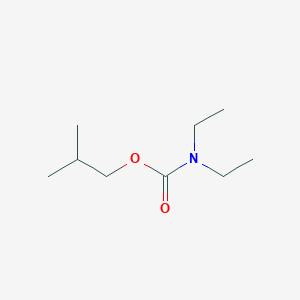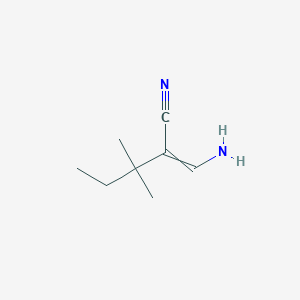![molecular formula C21H20N2O B14349348 9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile CAS No. 92586-89-5](/img/structure/B14349348.png)
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrile group. The presence of these functional groups makes it a valuable compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cycloaddition of an azomethine ylide can be employed to construct the bicyclic framework . Another approach involves the use of radical cyclization protocols, such as the SmI2-mediated radical cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalytic systems, such as copper-catalyzed aerobic oxidation, can enhance the efficiency of the synthesis . These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Involves the use of reducing agents to convert the nitrile group to other functional groups.
Substitution: Reactions where functional groups on the bicyclic framework are replaced by other groups.
Common Reagents and Conditions
Oxidation: ABNO and copper catalysts under aerobic conditions.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions include carbonyl compounds, reduced amines, and substituted derivatives of the bicyclic framework.
Applications De Recherche Scientifique
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile involves its ability to catalyze oxidation reactions. The compound, along with copper catalysts, facilitates the aerobic oxidation of alcohols to carbonyl compounds . This process involves the transfer of electrons and the formation of reactive intermediates, leading to the desired oxidation products.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in similar oxidation reactions.
2-Azaadamantane-N-oxyl: Another nitroxyl radical with similar catalytic properties.
1-Methyl-2-azaadamantane-N-oxyl: A derivative with comparable reactivity.
Uniqueness
9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile is unique due to its specific bicyclic structure and the presence of both a nitrile group and a nitrogen atom. This combination of functional groups enhances its reactivity and makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
92586-89-5 |
|---|---|
Formule moléculaire |
C21H20N2O |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
9-oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile |
InChI |
InChI=1S/C21H20N2O/c22-14-23-19(15-8-3-1-4-9-15)17-12-7-13-18(21(17)24)20(23)16-10-5-2-6-11-16/h1-6,8-11,17-20H,7,12-13H2 |
Clé InChI |
PDIGTHXVBHUURV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(N(C(C(C1)C2=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
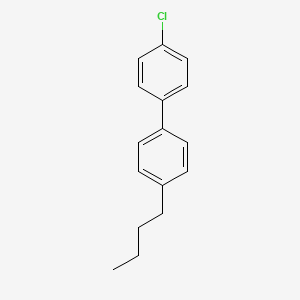
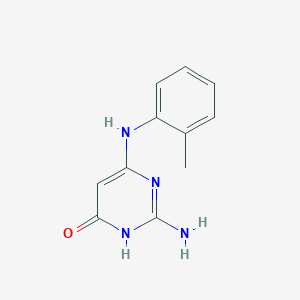
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
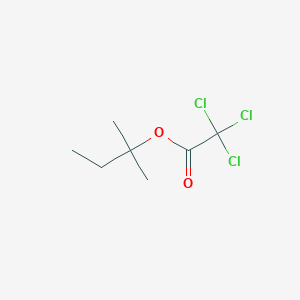
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)
